(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
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Overview
Description
The compound (1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes multiple chiral centers, a fluorine atom, and several functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial steps typically involve the formation of the cyclohexane ring and the introduction of the fluorine atom. Subsequent steps include the addition of the ethylidene and hydroxyoctenyl groups, followed by the formation of the tetrahydroindenylidene moiety. Each step requires careful control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques could be employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules or chemical reagents. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Thymoquinone: Known for its anticancer properties.
Allicin: Found in garlic, known for its antimicrobial effects.
Resveratrol: Found in grapes, known for its antioxidant properties.
Parthenolide: Found in feverfew, known for its anti-inflammatory effects.
Epigallocatechin gallate: Found in green tea, known for its antioxidant properties.
Piperine: Found in black pepper, known for its bioenhancing properties.
Uniqueness
The unique combination of functional groups and chiral centers in (1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol sets it apart from other compounds. Its potential for diverse chemical reactions and applications in multiple scientific fields highlights its significance.
Properties
Molecular Formula |
C29H43FO2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(1R,3Z,5S)-3-[2-[(3aS,7aS)-1-[(E,2R)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12?,23-13-/t20-,24-,26+,27+,28-/m1/s1 |
InChI Key |
LRLWXBHFPGSUOX-MWVMVLQUSA-N |
Isomeric SMILES |
CCC(CC)(/C=C/C[C@@H](C)C1=CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)F)O)C)O |
Canonical SMILES |
CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O |
Origin of Product |
United States |
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